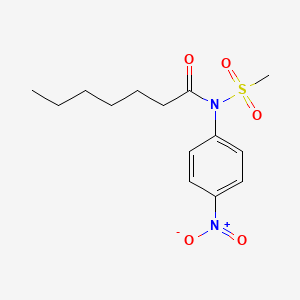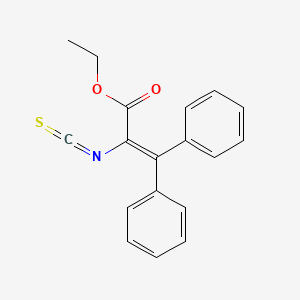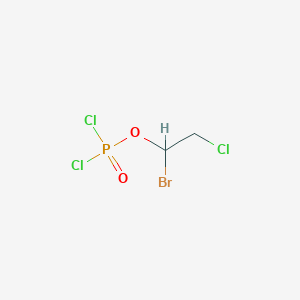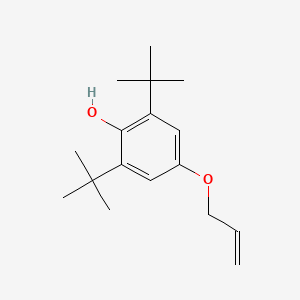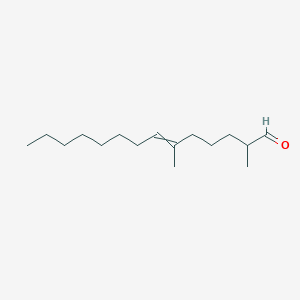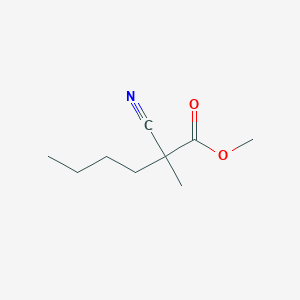
Methyl 2-cyano-2-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-2-methylhexanoate is an organic compound with the molecular formula C9H15NO2 It is an ester derivative of 2-cyano-2-methylhexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-methylhexanoate can be synthesized through the esterification of 2-cyano-2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-2-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-methylhexanoic acid and methanol.
Reduction: Reduction of the cyano group can lead to the formation of amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2-cyano-2-methylhexanoic acid and methanol.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyano-2-methylhexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Industrial Applications: Used in the production of adhesives, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-2-methylhexanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, if explored, it may interact with specific molecular targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-cyano-2-methylpentanoate: Similar structure but with a shorter carbon chain.
Methyl 2-cyano-2-methylheptanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 2-cyano-2-methylhexanoate is unique due to its specific ester and cyano functional groups, which confer distinct reactivity and properties. Its specific carbon chain length also influences its physical and chemical characteristics, making it suitable for particular applications in synthesis and materials science.
Propriétés
Numéro CAS |
61044-98-2 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl 2-cyano-2-methylhexanoate |
InChI |
InChI=1S/C9H15NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-6H2,1-3H3 |
Clé InChI |
PKOYWJDSJSPXOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)



